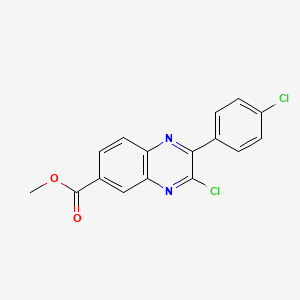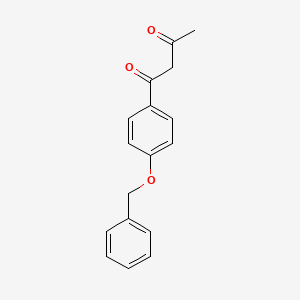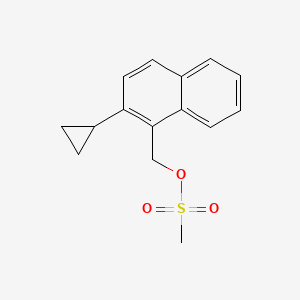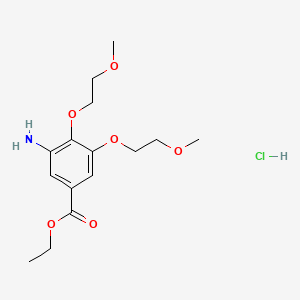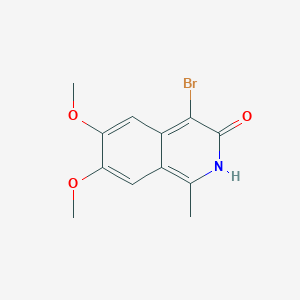
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is a chemical compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Métodos De Preparación
The synthesis of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one typically involves several steps. One common method includes the bromination of 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Análisis De Reacciones Químicas
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are typically used for these reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.
Aplicaciones Científicas De Investigación
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes .
Comparación Con Compuestos Similares
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-bromo-phenyl)-6,7-dimethoxy-1,4-dihydro-2H-isoquinolin-3-one:
Propiedades
Fórmula molecular |
C12H12BrNO3 |
|---|---|
Peso molecular |
298.13 g/mol |
Nombre IUPAC |
4-bromo-6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C12H12BrNO3/c1-6-7-4-9(16-2)10(17-3)5-8(7)11(13)12(15)14-6/h4-5H,1-3H3,(H,14,15) |
Clave InChI |
VXGWHMYQIWFDQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=CC2=C(C(=O)N1)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



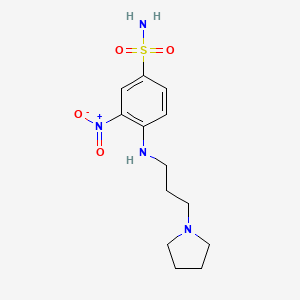

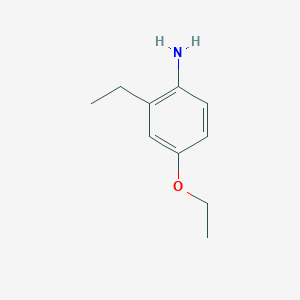

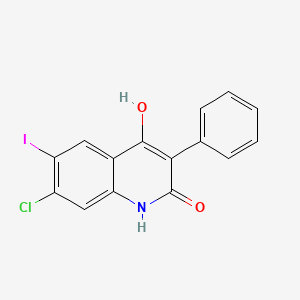
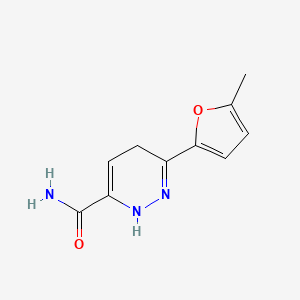
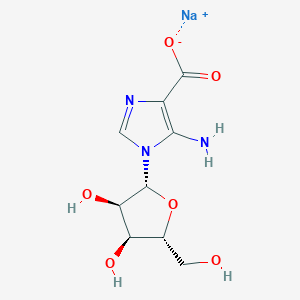

![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
